molecular formula C15H14N2O5S B14201561 N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 923034-24-6

N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B14201561
CAS No.: 923034-24-6
M. Wt: 334.3 g/mol
InChI Key: IFMMVDQOENPXCE-UHFFFAOYSA-N
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Description

N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with an acetyl group at the 5-position, a benzodioxine ring, and a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxine ring, followed by the introduction of the sulfonamide group and the acetylpyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyridine or benzodioxine rings.

Scientific Research Applications

N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

923034-24-6

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

N-(5-acetylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C15H14N2O5S/c1-10(18)11-2-5-15(16-9-11)17-23(19,20)12-3-4-13-14(8-12)22-7-6-21-13/h2-5,8-9H,6-7H2,1H3,(H,16,17)

InChI Key

IFMMVDQOENPXCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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